6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a fluorophenyl group at the 6-position, which can significantly influence its chemical properties and biological activities .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to exhibit inhibitory activity against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain inflammatory mediators . This suggests that 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione may interact with these targets, leading to changes in their activity and subsequently influencing the inflammatory response.
Biochemical Pathways
Given that pyrimidine derivatives can inhibit certain inflammatory mediators , it is likely that this compound affects the biochemical pathways associated with inflammation. These pathways may include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, and interleukins.
Result of Action
Given that pyrimidine derivatives can inhibit certain inflammatory mediators , it is likely that this compound would have anti-inflammatory effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). The compound inhibits the activity of COX-2, reducing the production of pro-inflammatory mediators such as prostaglandin E2. Additionally, it modulates the activity of NF-κB, a transcription factor involved in the expression of inflammatory cytokines .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism. These effects contribute to its potential as an antitumor agent .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators. Additionally, the compound interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. These interactions result in decreased inflammation and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown sustained anti-inflammatory and antitumor effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antitumor activities without notable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may exhibit different pharmacological activities and contribute to the overall effects of the compound. The compound also influences metabolic flux, altering the levels of key metabolites involved in inflammation and tumor growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in target tissues, such as inflamed or tumor tissues, where it exerts its pharmacological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
- 6-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .
Properties
IUPAC Name |
6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJILJPLXALSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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